5,12-Dihydrotetracene
Overview
Description
5,12-Dihydrotetracene is an organic compound with the molecular formula C18H14. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,12-Dihydrotetracene can be synthesized through several methods. One common approach involves the cyclization of precursor compounds in the presence of cationic gold(I) complexes . The reaction is typically carried out at room temperature, and the yield can be optimized by adjusting the concentration of the gold catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques. The scalability of the process would depend on the availability of precursor materials and the efficiency of the catalytic system used.
Chemical Reactions Analysis
Types of Reactions: 5,12-Dihydrotetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Tetracenequinone derivatives.
Reduction: Tetrahydrotetracene derivatives.
Substitution: Halogenated tetracene derivatives.
Scientific Research Applications
5,12-Dihydrotetracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its structural properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which 5,12-Dihydrotetracene exerts its effects is primarily through its interactions with other molecules. Its polycyclic aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various chemical and biological systems. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- 5,12-Dihydronaphthacene
- 6,13-Dihydropentacene
- 9,10-Dihydroanthracene
Comparison: 5,12-Dihydrotetracene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to 5,12-Dihydronaphthacene, it has a higher degree of conjugation, leading to different electronic properties.
Properties
IUPAC Name |
5,12-dihydrotetracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXODQAKLVVOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242020 | |
Record name | 5,12-Dihydronaphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959-02-4 | |
Record name | 5,12-Dihydronaphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,12-Dihydronaphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,12-Dihydrotetracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,12-Dihydronaphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,12-dihydronaphthacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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